molecular formula C7H10O3 B2986308 3-Hydroxy-1-cyclohexene-1-carboxylic acid CAS No. 127943-85-5

3-Hydroxy-1-cyclohexene-1-carboxylic acid

Cat. No.: B2986308
CAS No.: 127943-85-5
M. Wt: 142.154
InChI Key: XTUWBPMQHYBTNC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C7H10O3 It is a cyclohexene derivative with a hydroxyl group at the third position and a carboxylic acid group at the first position

Synthetic Routes and Reaction Conditions:

    Diels-Alder Reaction: One common method for synthesizing 3-Hydroxy-1-cyclohexene-1-carboxylic acid involves a Diels-Alder reaction. This reaction typically uses a diene and a dienophile under controlled conditions to form the cyclohexene ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functionalization steps.

    Hydrolysis of Esters: Another method involves the hydrolysis of esters of cyclohexene derivatives. This process requires acidic or basic conditions to convert the ester into the corresponding carboxylic acid and hydroxyl group.

Industrial Production Methods: Industrial production of 3-Hydroxy-1-cyclohexene-1-carboxylic acid may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation to obtain the pure compound.

Types of Reactions:

    Oxidation: 3-Hydroxy-1-cyclohexene-1-carboxylic acid can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated cyclohexene derivatives.

Properties

IUPAC Name

3-hydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h4,6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWBPMQHYBTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127943-85-5
Record name 3-hydroxycyclohex-1-ene-1-carboxylic acid
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Scientific Research Applications

3-Hydroxy-1-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Similar in structure but lacks the hydroxyl group.

    3-Cyclohexene-1-carboxylic acid: Similar but without the hydroxyl group.

    3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid: Contains additional hydroxyl groups.

Uniqueness: 3-Hydroxy-1-cyclohexene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Biological Activity

3-Hydroxy-1-cyclohexene-1-carboxylic acid, also known as 3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

  • Molecular Formula : C7_{7}H10_{10}O4_{4}
  • Molecular Weight : 174.15 g/mol
  • Structure : The compound features a cyclohexene ring with three hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 1.

Biological Activity

3-Hydroxy-1-cyclohexene-1-carboxylic acid exhibits various biological activities, particularly in antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that this compound acts as an effective antimicrobial agent. It has been shown to inhibit the growth of several bacterial strains, including:

  • Pseudomonas aeruginosa : A common pathogen in cystic fibrosis patients.
  • Staphylococcus aureus : Known for its resistance to multiple antibiotics.

The mechanism of action involves the disruption of bacterial cell walls, leading to cell lysis. This property makes it a candidate for further exploration in treating bacterial infections without adversely affecting human cells at concentrations up to 100 µM .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals and reduces lipid peroxidation, thereby preventing cellular damage .

The biological effects of 3-hydroxy-1-cyclohexene-1-carboxylic acid can be attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : It inhibits enzymes involved in cell wall biosynthesis in bacteria.
  • Radical Scavenging : The hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing them and preventing oxidative damage.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 3-hydroxy-1-cyclohexene-1-carboxylic acid demonstrated significant inhibition of Pseudomonas aeruginosa growth. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against this pathogen. The study concluded that the compound's unique structure contributes to its effectiveness as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa50
Staphylococcus aureus75
Escherichia coli100

Study on Antioxidant Activity

Another research highlighted the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The findings showed that at a concentration of 200 µg/mL, the compound reduced DPPH radical concentration by 70%, demonstrating its potential as a natural antioxidant .

Potential Applications

Given its biological activities, 3-hydroxy-1-cyclohexene-1-carboxylic acid holds promise for various applications:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
  • Food Industry : As a natural preservative due to its antioxidant properties.
  • Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Hydroxy-1-cyclohexene-1-carboxylic acid, and how do experimental conditions influence yield?

  • Methodology : The compound can be synthesized via oxidation of substituted cyclohexene precursors using agents like potassium permanganate (KMnO₄) under acidic conditions. For example, 3-Cyclohexene-1-carboxylic acid derivatives are synthesized via cyclization reactions, with temperature control (e.g., 18 mmHg boiling points) critical to avoid side products . Catalytic cyclization using boron trifluoride (BF₃) has been reported for structurally related hydroxy acids, suggesting adaptability for stereochemical control .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to stabilize the carboxylic acid group.

Q. What safety protocols are essential for handling 3-Hydroxy-1-cyclohexene-1-carboxylic acid in laboratory settings?

  • Guidelines : Use local exhaust ventilation and wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Avoid inhalation of vapors; respiratory protection (e.g., NIOSH-approved masks) is required if airborne concentrations exceed limits .
  • Contradictions : While some safety data sheets lack toxicity specifics (e.g., LD₅₀), assume acute toxicity based on structural analogs and adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. Which analytical techniques are optimal for verifying the structural integrity of 3-Hydroxy-1-cyclohexene-1-carboxylic acid?

  • Methods :

  • NMR Spectroscopy : Confirm regiochemistry using ¹H-NMR (e.g., cyclohexene proton signals at δ 5.2–6.1 ppm) and ¹³C-NMR for carbonyl (δ ~170 ppm) and hydroxyl groups.
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 184.11 for [M+H]⁺) with theoretical values .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can discrepancies in reaction pathways for 3-Hydroxy-1-cyclohexene-1-carboxylic acid derivatives be resolved?

  • Case Study : Oxidation of 3-Cyclohexene-1-acetic acid yields cyclohexene-1,2-dicarboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), but competing epoxidation or over-oxidation may occur. Use kinetic studies (e.g., varying oxidant concentration) and DFT calculations to identify transition states favoring carboxylation over side reactions .
  • Data Reconciliation : Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to detect intermediates .

Q. What catalytic systems enhance stereoselective functionalization of 3-Hydroxy-1-cyclohexene-1-carboxylic acid?

  • Approach : Chiral Lewis acids (e.g., BF₃·Et₂O) promote stereoselective cyclization, as demonstrated in related systems for tetrahydropyran derivatives. For hydroxyl group modifications, employ enzymatic catalysis (e.g., lipases) to achieve enantiomeric excess >90% .
  • Optimization : Screen solvents (e.g., THF vs. dichloromethane) to improve catalyst turnover and reduce racemization .

Q. Which computational models predict the reactivity of 3-Hydroxy-1-cyclohexene-1-carboxylic acid in aqueous vs. nonpolar environments?

  • Tools :

  • Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS, leveraging SMILES (OC(C₁CCC=CC₁)=O) and InChIKey (IJTFWVKHFTZVSR-UHFFFAOYSA-N) to parameterize force fields .
  • Density Functional Theory (DFT) : Calculate pKa (predicted ~4.2 for the carboxylic acid group) and assess hydrogen-bonding interactions with water .
    • Validation : Compare computed IR spectra (e.g., O-H stretch at ~2500 cm⁻¹) with experimental data to refine models .

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